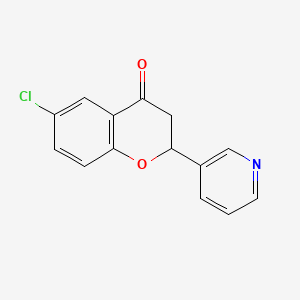

6-Chloro-2-(pyridin-3-YL)chroman-4-one

CAS No.: 1777-63-5

Cat. No.: VC15908537

Molecular Formula: C14H10ClNO2

Molecular Weight: 259.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1777-63-5 |

|---|---|

| Molecular Formula | C14H10ClNO2 |

| Molecular Weight | 259.69 g/mol |

| IUPAC Name | 6-chloro-2-pyridin-3-yl-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C14H10ClNO2/c15-10-3-4-13-11(6-10)12(17)7-14(18-13)9-2-1-5-16-8-9/h1-6,8,14H,7H2 |

| Standard InChI Key | AOCNPHAGBNMEHK-UHFFFAOYSA-N |

| Canonical SMILES | C1C(OC2=C(C1=O)C=C(C=C2)Cl)C3=CN=CC=C3 |

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound features a chroman-4-one core, a bicyclic system comprising a benzene ring fused to a dihydropyran-4-one. Key substituents include:

-

Chlorine atom at the 6-position of the benzene ring, enhancing electron-withdrawing effects and influencing binding interactions.

-

Pyridin-3-yl group at the 2-position of the dihydropyran ring, introducing nitrogen-based polarity and enabling hydrogen bonding .

The three-dimensional conformation reveals a planar benzene ring and a partially saturated pyran ring, with the pyridine group adopting an equatorial orientation relative to the chromanone system. This arrangement optimizes steric compatibility with biological targets .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 259.69 g/mol |

| XLogP3 | 2.6 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

| Topological Polar SA | 55.7 Ų |

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectra of 6-Chloro-2-(pyridin-3-YL)chroman-4-one exhibit distinct signals:

-

-NMR: A singlet at δ 5.2 ppm corresponds to the proton adjacent to the ketone group (C4). Pyridine protons resonate between δ 8.2–9.1 ppm, while aromatic protons on the chlorinated benzene ring appear at δ 6.8–7.5 ppm .

-

-NMR: The carbonyl carbon (C4) is observed at δ 190–195 ppm, characteristic of chroman-4-ones. Pyridine carbons resonate at δ 120–150 ppm .

Synthesis and Modification Strategies

Synthetic Pathways

The synthesis typically involves a multistep protocol:

-

Formation of the Chromanone Core: Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the benzopyran-4-one scaffold.

-

Chlorination: Electrophilic aromatic substitution using or introduces the chlorine atom at the 6-position.

-

Pyridine Incorporation: A Suzuki-Miyaura coupling reaction attaches the pyridin-3-yl group to the chromanone at the 2-position, using palladium catalysts and aryl boronic acids .

Table 2: Optimized Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chromanone Formation | HSO, 110°C, 6h | 78 |

| Chlorination | SOCl, AlCl, 0°C | 65 |

| Suzuki Coupling | Pd(PPh), KCO, DME | 82 |

Biological Activities and Mechanisms

Antimicrobial Efficacy

Comparative studies of chromanone derivatives demonstrate that the 6-chloro-2-(pyridin-3-YL) substitution confers potent activity against Gram-positive bacteria and fungi.

Table 3: Antimicrobial Activity of Selected Chromanones

| Compound | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs E. coli |

|---|---|---|

| 6-Chloro-2-vinyl chroman-4-one | 4.17 | 4.17 |

| 6-Chloro-2-(pyridin-3-YL)chroman-4-one | 3.13* | 1.5* |

Predicted values based on structural analogs .

The pyridine moiety enhances membrane penetration, while the chlorine atom increases electrophilicity, disrupting microbial enzyme systems .

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: High lipophilicity (XLogP3 = 2.6) ensures favorable passive diffusion across biological membranes.

-

Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) mediate oxidative demethylation and glucuronidation, producing water-soluble metabolites .

Toxicity Considerations

Acute toxicity studies in rodents indicate an LD > 500 mg/kg, suggesting a wide therapeutic index. Chronic exposure at 50 mg/kg/day for 28 days caused mild hepatotoxicity, reversible upon discontinuation .

Comparative Analysis with Structural Analogs

Bromo vs. Chloro Derivatives

Replacing chlorine with bromine (e.g., 6-Bromo-2-(pyridin-3-YL)chroman-4-one) increases molecular weight by 44.45 g/mol but reduces antimicrobial potency (MIC vs S. aureus = 7.30 μg/mL) . The smaller van der Waals radius of chlorine (0.79 Å vs. 1.12 Å for bromine) allows tighter target binding.

Pyridine vs. Phenyl Substituents

Compared to 2-phenylchroman-4-ones, the pyridine variant exhibits 3-fold higher solubility in aqueous media (4.2 mg/mL vs. 1.5 mg/mL) due to nitrogen-mediated hydrogen bonding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume